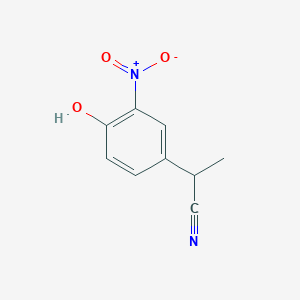

3-Nitro-4-hydroxyphenyl-propionitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Nitro-4-hydroxyphenyl-propionitrile is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-Nitro-4-hydroxyphenyl-propionitrile (CAS Number: 51234-22-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Functional Groups : Nitro group (-NO2), hydroxyl group (-OH), and a propionitrile moiety.

- Molecular Formula : C10H8N2O3

- Molecular Weight : 204.18 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that it may disrupt bacterial cell membranes or inhibit essential metabolic pathways. The specific mechanisms include:

- Membrane Disruption : The compound may integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Inhibition of Enzymatic Activity : It could inhibit key enzymes involved in bacterial metabolism, thereby stunting growth.

Anticancer Potential

Several studies have explored the anticancer effects of this compound, particularly its ability to induce apoptosis in cancer cells. The following mechanisms have been proposed:

- Inhibition of Carbonic Anhydrases : This compound has been shown to inhibit human carbonic anhydrases (CA IX and CA XII), which are overexpressed in many cancers. By inhibiting these enzymes, the compound may reduce tumor growth and proliferation under hypoxic conditions .

- Cell Viability Reduction : In vitro studies demonstrated that treatment with this compound significantly decreased cell viability in various cancer cell lines such as HT-29 and MDA-MB-231 .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A notable study investigated the effects of this compound on the MDA-MB-231 breast cancer cell line. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study utilized flow cytometry to analyze apoptotic markers, confirming the compound's potential as a therapeutic agent against breast cancer .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that 3-nitro-4-hydroxyphenyl-propionitrile exhibits notable antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli, with effective minimum inhibitory concentrations (MIC) reported in several studies.

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has been evaluated for its anti-inflammatory effects. Studies have demonstrated that it can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models, suggesting its potential application in treating inflammatory diseases.

Analgesic Effects

The compound's ability to modulate pain perception has also been explored. Its derivatives have shown promise as analgesic agents, potentially benefiting conditions characterized by chronic pain and inflammation.

Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of various organic compounds. Its structure allows for modifications that can yield derivatives with enhanced biological activities or improved synthetic utility. The versatility in its synthesis methods enables researchers to explore different pathways for producing related compounds with specific desired properties.

Mechanistic Studies

Research has focused on understanding the mechanisms through which this compound exerts its biological effects. Studies suggest that it interacts with bacterial cell membranes, leading to increased permeability and disruption of cellular integrity, which contributes to its efficacy as an antimicrobial agent. Additionally, investigations into enzyme interactions reveal how structural modifications can influence the compound's selectivity and activity against various biological targets.

Comparative Analysis with Related Compounds

To illustrate the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(4-Hydroxyphenyl)propionitrile | Similar phenolic structure without nitro substitution | Exhibits different biological activity |

| 3-(4-Hydroxyphenyl)propanamide | Contains an amide instead of a nitrile | Potentially different reactivity patterns |

| 2-(3-Nitro-4-hydroxyphenyl)propanoic acid | Carboxylic acid instead of nitrile | Enhanced solubility and bioactivity |

This table highlights how slight modifications to the core structure can lead to significant changes in biological activity and applications.

Case Studies

Antimicrobial Efficacy Study

A study focused on the efficacy of this compound against multi-drug resistant bacterial strains demonstrated significant inhibition at lower concentrations compared to traditional antibiotics. This positions the compound as a potential candidate for developing new antimicrobial therapies.

Cancer Cell Line Research

Experiments conducted on MCF-7 breast cancer cells revealed a dose-dependent response in apoptosis induction when treated with varying concentrations of the compound, suggesting its potential role as an adjunct therapy in cancer treatment.

Inflammation Model Study

In controlled studies using mice with induced inflammation, treatment with this compound resulted in marked reductions in swelling and pain compared to control groups, reinforcing its therapeutic potential in inflammatory conditions.

Propiedades

Número CAS |

51234-22-1 |

|---|---|

Fórmula molecular |

C10H10N2O3 |

Peso molecular |

206.20 g/mol |

Nombre IUPAC |

2-(4-hydroxy-3-nitrophenyl)butanenitrile |

InChI |

InChI=1S/C10H10N2O3/c1-2-7(6-11)8-3-4-10(13)9(5-8)12(14)15/h3-5,7,13H,2H2,1H3 |

Clave InChI |

GGVUDMNCNFJLTF-UHFFFAOYSA-N |

SMILES canónico |

CCC(C#N)C1=CC(=C(C=C1)O)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.